N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide
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Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C15H17NO2S2 and its molecular weight is 307.43. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Synthesis and Biological Interest
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, leading to the production of compounds including N-(2-hydroxyphenyl)benzamides, which are of biological interest. This process is significant for developing compounds with potential biological applications, as demonstrated by Tarjeet Singh et al. (2017) in their study published in the Arabian Journal of Chemistry (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).
Antipathogenic Activity
Research by Carmen Limban et al. (2011) on new thiourea derivatives, including acylthioureas, highlights their significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Antioxidant Activity and Hepatotoxicity Protection
The antioxidant activity of benzothiazole and thiourea derivatives, such as those synthesized by Laura C. Cabrera-Pérez et al. (2016), indicates their potential to inactivate reactive chemical species. One compound showed promising results in protecting against acetaminophen-induced hepatotoxicity by increasing reduced glutathione content and decreasing malondialdehyde levels, suggesting a protective effect against reactive intermediaries (Laura C. Cabrera-Pérez, I. Padilla-Martínez, A. Cruz, J. Mendieta-Wejebe, F. Tamay-Cach, M. Rosales-Hernández, 2016).
Histone Deacetylase Inhibition for Cancer Therapy
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJBZIVRFSKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.